molecular formula C9H16Cl2N2 B2933359 2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride CAS No. 1439902-24-5

2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride

Cat. No. B2933359
CAS RN: 1439902-24-5
M. Wt: 223.14
InChI Key: RSIGQTDIRBXTRX-UHFFFAOYSA-N
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Description

“2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2 . It is a solid substance and is also known as "(2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride" .


Molecular Structure Analysis

The molecular weight of “this compound” is 223.14 . The InChI key is WQMCWVFMBPRHJX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 223.14 . The storage temperature is normal and it should be kept in a dark place, sealed in dry .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming stable salts and can act as an intermediate in the development of drugs aimed at treating a range of conditions. For instance, derivatives of this compound have been explored for their potential anti-fibrotic activity, showing promise in cellular models .

Agricultural Chemistry

This compound has applications in the design and synthesis of agrochemicals. Its structural motif is found in molecules that exhibit fungicidal activity. For example, pyrimidinamine derivatives containing the pyridin-2-yl moiety have shown effectiveness against certain plant pathogens .

Safety and Hazards

The safety information for “2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride” includes several hazard statements: H301, and precautionary statements: P301 + P310 . It is classified as Acute Tox. 3 Oral .

properties

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-9(2,10)7-8-5-3-4-6-11-8;;/h3-6H,7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIGQTDIRBXTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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